1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
Overview
Description
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzodioxins, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one typically involves multiple steps, starting with the formation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxin with appropriate reagents to introduce the hydroxy and methyl groups at the desired positions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one is similar to other benzodioxin derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
1,4-Benzodioxin
2,3-Dihydro-1,4-benzodioxin
3-Hydroxy-1,4-benzodioxin
These compounds share the benzodioxin core but differ in the presence and position of functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-(3-hydroxy-3-methyl-2H-1,4-benzodioxin-2-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)10-11(2,13)15-9-6-4-3-5-8(9)14-10/h3-6,10,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSDPMYRUYMNCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(OC2=CC=CC=C2O1)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.